molecular formula C17H15FN2OS B2725280 N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-fluorobenzamide CAS No. 476283-36-0

N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-fluorobenzamide

Cat. No.: B2725280
CAS No.: 476283-36-0
M. Wt: 314.38
InChI Key: FZGNNHAUPQQNIH-UHFFFAOYSA-N
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Description

For Research Use Only. Not for Human or Veterinary Use. N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-fluorobenzamide is a high-purity, synthetic small molecule designed for research and development applications. This compound belongs to a class of organic molecules based on a 4,5,6,7-tetrahydro-1-benzothiophene core, a structure frequently utilized as a key building block in medicinal chemistry and drug discovery for the synthesis of complex heterocyclic systems . Research Applications: While the specific biological activity and full research profile of this compound are yet to be fully characterized, its core structure is of significant interest. Close structural analogs have been identified as interacting with key biological targets, such as Mitogen-activated protein kinase 10 (MAPK10), suggesting potential for use in neurological and cancer research pathways . The presence of the tetrahydrobenzothiophene scaffold also makes it a valuable precursor for constructing fused pyrimidine and other heterocyclic systems, which are common pharmacophores in pharmaceutical development . Researchers can leverage this compound for hit-to-lead optimization, structure-activity relationship (SAR) studies, and as a chemical intermediate. Its molecular features, including the carbonitrile group and the fluorobenzamide moiety, are common in compounds with optimized pharmacokinetic properties. This product is intended for use by qualified laboratory professionals exclusively in a research setting.

Properties

IUPAC Name

N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15FN2OS/c1-10-5-6-15-13(7-10)14(9-19)17(22-15)20-16(21)11-3-2-4-12(18)8-11/h2-4,8,10H,5-7H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZGNNHAUPQQNIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC(=CC=C3)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-fluorobenzamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-fluorobenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, catalytic hydrogenation

    Substitution: Amines, thiols

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Substituted benzamides

Mechanism of Action

The mechanism of action of N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-fluorobenzamide involves its interaction with specific molecular targets and pathways. For example, the compound may act as an inhibitor of certain kinases by binding to the ATP-binding site, thereby preventing phosphorylation of target proteins . This can lead to the inhibition of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structural Features

The tetrahydrobenzothiophene scaffold is shared among several analogs, but substituent variations significantly influence physicochemical and biological properties. Below is a comparative analysis:

Table 1: Substituent and Molecular Property Comparison
Compound Name (Source) Tetrahydrobenzothiophene Substituents Benzamide Substituents Molecular Weight (g/mol) Key Structural Features
Target Compound 3-CN, 5-CH₃ 3-F 330.4 Strong electron-withdrawing CN and F groups; compact structure.
N-(3-benzoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide 3-benzoyl Benzoyl 335.42 Bulky benzoyl group; intramolecular N–H⋯O H-bond; π-π interactions.
N-[3-cyano-6-(2-methylbutan-2-yl)-...-3,4-dimethyl-benzamide 3-CN, 6-(2-methylbutan-2-yl) 3,4-dimethyl ~385 (estimated) Branched alkyl group at 6-position; dimethyl substitution enhances lipophilicity.
N-(2-Chloro-6-fluorophenyl)-...-5-fluoro-2-isopropoxybenzamide (1a) N/A (different core) 5-F, 2-isopropoxy ~450 (estimated) Chloro/fluoro substitution; isopropoxy group may improve metabolic stability.

Electronic and Steric Effects

  • Fluorine Substituents : The 3-F in the target compound vs. 5-F in : Meta-fluorine may improve metabolic stability and bioavailability compared to ortho/para positions.
  • Benzoyl vs. Alkyl Groups : The benzoyl group in introduces steric bulk and π-π interactions, whereas the 6-(2-methylbutan-2-yl) group in increases lipophilicity, possibly affecting membrane permeability.

Key Research Findings

Conformational Flexibility : The tetrahydrobenzothiophene ring in adopts an envelope conformation (θ = 0.5098°, φ = 126.7°), likely conserved in the target compound but modulated by the 5-CH₃ group .

Intermolecular Interactions : Weak Cg–Cg π-π interactions (3.90 Å in ) and intramolecular H-bonds are critical for crystal packing and stability. The target’s 3-F may engage in similar interactions.

Synthetic Accessibility : Carbodiimide-mediated amidation (as in ) is a scalable method for benzamide derivatives, though purification (e.g., silica gel chromatography ) remains a bottleneck.

Biological Activity

N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-fluorobenzamide is a complex organic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Structural Characteristics

The compound features a benzothiophene core with a cyano group and an amide functional group , contributing to its unique chemical properties. The molecular formula is C16H13FN2OSC_{16}H_{13}FN_2OS, with a molecular weight of approximately 353.46 g/mol. Below is a summary of its structural features:

Feature Description
Core Structure Benzothiophene ring
Functional Groups Cyano group, fluorine substitution on the benzamide
Molecular Weight 353.46 g/mol

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

  • Anticancer Properties : The compound has shown promise in inhibiting specific enzymes involved in cancer cell proliferation. Its structural similarity to known anticancer agents may enhance its efficacy in targeting cancerous cells.
  • Antimicrobial Activity : Compounds with similar structures have demonstrated antibacterial and antifungal properties against pathogens such as Staphylococcus aureus and Escherichia coli. The presence of the cyano group may enhance this activity by affecting membrane permeability or enzyme functions in microorganisms.
  • Enzyme Inhibition : The compound may act as an inhibitor for various enzymes, including those involved in metabolic pathways critical for cell survival and proliferation.

The mechanisms through which this compound exerts its biological effects include:

  • Enzyme Binding : The compound can bind to the active sites of specific enzymes, inhibiting their activity and disrupting metabolic pathways.
  • Receptor Modulation : It may interact with cell surface receptors, modulating signaling pathways that regulate cell growth and apoptosis.
  • DNA Interaction : There is potential for DNA intercalation, which could interfere with DNA replication and transcription processes.

Case Studies and Research Findings

Recent studies have highlighted the biological potential of this compound:

  • Anticancer Studies : A study demonstrated that derivatives similar to this compound showed significant inhibition of tumor cell growth in vitro. The mechanism was attributed to enzyme inhibition related to DNA synthesis pathways .
  • Antimicrobial Activity Assessment : In vitro tests indicated that the compound exhibited significant antibacterial activity against both gram-positive and gram-negative bacteria. The minimum inhibitory concentrations (MIC) were comparable to those of established antimicrobial agents .
  • Pharmacological Profiling : A comprehensive pharmacological evaluation revealed that the compound possesses anti-inflammatory properties alongside its anticancer and antimicrobial effects. This broad spectrum of activity suggests its potential as a multi-target therapeutic agent .

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